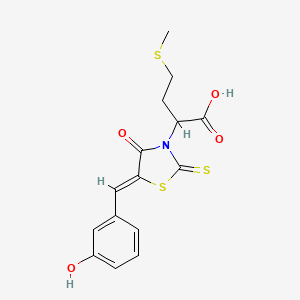
(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C15H15NO4S3 and its molecular weight is 369.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes current research findings on its biological activity, including its synthesis, structure-activity relationship (SAR), and various in vitro studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of thiazolidinone derivatives with various aldehydes. The key steps include:
- Knoevenagel Condensation : This reaction forms the core thiazolidinone structure by combining 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid with a suitable aldehyde.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 value of approximately 5.02 µM.
- MDA-MB-231 (breast cancer) : IC50 value of approximately 15.24 µM.
These values indicate a potent anticancer activity compared to standard chemotherapeutics like etoposide, which has higher IC50 values (greater than 50 µM) against these cell lines .
The mechanism underlying its anticancer activity appears to involve:
- Inhibition of Cell Proliferation : Studies using [^3H]-thymidine incorporation assays show that the compound inhibits DNA synthesis in cancer cells in a concentration-dependent manner .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness surpasses that of conventional antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects:
- Gram-positive and Gram-negative bacteria : The compound has shown significant activity against multiple strains, with MIC values often in the low micromolar range (0.004–0.03 mg/mL) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Substituents on the Thiazolidinone Ring : The presence of specific functional groups, such as hydroxyl or methylthio groups, enhances both anticancer and antimicrobial activities.
- Hydroxybenzylidene Moiety : This component is critical for the observed biological activities, suggesting that modifications to this part could further optimize efficacy .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
属性
IUPAC Name |
2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c1-22-6-5-11(14(19)20)16-13(18)12(23-15(16)21)8-9-3-2-4-10(17)7-9/h2-4,7-8,11,17H,5-6H2,1H3,(H,19,20)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOSHXDNHLWRU-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














